(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound "(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" belongs to the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide class, a heterocyclic scaffold characterized by a sulfur-containing benzothiazine core with two sulfonyl oxygen atoms. This structural motif is pharmacologically significant, as derivatives of this class have demonstrated potent anti-inflammatory and analgesic properties, surpassing established NSAIDs like Piroxicam® and Meloxicam® in preclinical studies .
The target compound features two key substituents:
A (3-chloro-4-methylphenyl)amino group at the C3 position, which contributes to electronic modulation and steric bulk.
The (3E)-configuration of the exocyclic double bond at C3 is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .
Properties
IUPAC Name |
(3E)-3-[(3-chloro-4-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-7-10-18(11-8-16)15-27-22-6-4-3-5-20(22)24(28)23(31(27,29)30)14-26-19-12-9-17(2)21(25)13-19/h3-14,26H,15H2,1-2H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMJNTAIPHYVBA-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4)C)Cl)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4)C)Cl)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazinone core, which is known for its ability to interact with various biological targets. The presence of the chloro and methyl phenyl groups enhances its lipophilicity and may influence its biological activity.
1. Antibacterial Activity
Benzothiazinones have been extensively studied for their antibacterial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of benzothiazinone exhibit potent inhibition against this pathogen. For instance, studies have shown that certain derivatives possess low minimum inhibitory concentrations (MICs), suggesting strong antibacterial efficacy .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzothiazinone A | 0.5 | Mycobacterium tuberculosis |
| Benzothiazinone B | 0.25 | Mycobacterium tuberculosis |
2. Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazinones is linked to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Compounds in this class have demonstrated significant inhibition of COX-1 and COX-2 activities in vitro, leading to reduced production of pro-inflammatory mediators .
3. Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazinones. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: Antituberculosis Efficacy
A study conducted by researchers focused on synthesizing and evaluating a series of benzothiazinone derivatives for their antituberculosis activity. The results indicated that compounds with specific substitutions on the aromatic rings exhibited enhanced activity against resistant strains of Mycobacterium tuberculosis. The lead compound showed an MIC of 0.125 µg/mL, significantly lower than traditional antibiotics .
Case Study 2: Inhibition of Inflammatory Mediators
In another study, a derivative of benzothiazinone was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. The results demonstrated a dose-dependent reduction in TNF-alpha levels, supporting the compound's potential as an anti-inflammatory agent .
Scientific Research Applications
Efficacy Against Drug-Resistant Strains
Recent studies have indicated that derivatives of benzothiazinones, including the compound discussed, exhibit significant efficacy against drug-resistant strains of Mycobacterium tuberculosis. For instance, research has demonstrated that certain analogs can suppress the growth of these resistant strains effectively . The ability to combat resistance is critical in the ongoing fight against tuberculosis, as many existing treatments are becoming less effective due to emerging resistance.
Computational Analysis
Computational studies have been pivotal in understanding the activity of benzothiazinones. Molecular docking simulations reveal how these compounds interact with DprE1, providing insights into their binding affinities and potential modifications that could enhance efficacy. The electronic properties of the compound, such as charge distribution and steric factors, play a significant role in its biological activity .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazinone scaffold can significantly influence antitubercular activity. For example, modifications at various positions on the aromatic rings can enhance binding affinity and improve pharmacokinetic properties . This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic candidates.
In Vitro Studies
In vitro assays assessing cytotoxicity against various human cell lines (e.g., prostate cancer PC3 cells and breast cancer MCF-7 cells) have shown that some derivatives maintain a favorable safety profile while exhibiting potent antitubercular activity. For instance, one study reported that certain analogs had high selectivity indices, indicating low toxicity towards human cells compared to their effectiveness against Mycobacterium tuberculosis .
Toxicological Assessments
Toxicological evaluations are essential for determining the safety of new compounds. Research has highlighted that while some benzothiazinone derivatives exhibit promising antibacterial properties, they also need thorough evaluation for potential adverse effects on human health and the environment .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfamoyl (-SONH-) and sulfonyl (-SO-) groups are susceptible to nucleophilic attack. For example:
-
Thiadiazole Ring Substitution : The 1,3,4-thiadiazole core undergoes nucleophilic substitution at the sulfur or nitrogen atoms. In acidic conditions, the thiadiazole ring reacts with amines or alcohols to form substituted derivatives .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Amination | NH/EtOH, reflux (48 h) | 5-Ethyl-2-amino-1,3,4-thiadiazole derivatives |
| Alkoxylation | ROH/HSO, 80°C | 2-Alkoxy-1,3,4-thiadiazole analogs |
Oxidation
The ethyl group on the thiadiazole ring oxidizes to a ketone under strong oxidizing agents:
-
Ethyl → Acetyl : KMnO/HSO converts the ethyl group to an acetyl group, forming a ketone derivative .
Reduction
-
Sulfonyl Group Reduction : LiAlH reduces sulfonyl (-SO-) to thioether (-S-).
-
Nitro Group Reduction (if present) : Hydrogenation with Pd/C yields amino derivatives .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Ethyl Oxidation | KMnO/HSO, 60°C | 5-Acetyl-1,3,4-thiadiazole analog |
| Sulfonyl Reduction | LiAlH/THF, reflux (6 h) | Piperidinyl thioether derivative |
Hydrolysis Reactions
The benzamide group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the amide bond, yielding 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid .
-
Basic Hydrolysis : NaOH/EtOH (reflux, 8 h) produces the corresponding carboxylate salt .
Cyclization and Ring-Opening
The thiadiazole ring participates in cycloaddition reactions:
-
With Alkenes : Diels-Alder reactions form bicyclic structures under thermal conditions .
-
Ring-Opening : Strong bases (e.g., NaOH) at high temperatures cleave the thiadiazole ring into thiourea derivatives .
Electrophilic Aromatic Substitution
The phenyl rings undergo halogenation or nitration:
-
Chlorination : Cl
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Substituent Impact on Activity :
- The target compound’s 3-chloro-4-methylphenyl group enhances NSAID activity by mimicking steric and electronic features of coxib-class drugs .
- 4-Methylbenzyl at N1 improves membrane permeability compared to smaller alkyl groups (e.g., propyl in ).
- Replacement of the N-R group with oxygen in benzoxathiin derivatives reduces reactivity and shifts biological activity toward antimicrobial effects .
Synthesis Pathways: The target compound is synthesized via multicomponent reactions (MCRs) involving benzothiazinone, aldehydes, and active methylene nitriles , a method also used for benzoxathiin derivatives . Propyl and hydrazinylidene analogues employ simpler alkylation or cyclization strategies .
Conformational Analysis :
- X-ray crystallography reveals a twist-boat conformation in the target compound’s benzothiazine ring (puckering parameters: S = 0.65, Θ = 51.4°, Ψ = 27.3°), which stabilizes intramolecular hydrogen bonds (e.g., N2-H2Nb…O4, 2.02 Å) .
- In contrast, 1-propyl derivatives adopt a sofa conformation due to reduced steric hindrance .
Crystallographic and Computational Insights
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A validated approach includes refluxing the benzothiazine precursor with N-chlorosuccinimide (NCS) and benzoyl peroxide in carbon tetrachloride (CCl₄), followed by recrystallization in ethanol to isolate the product . Key parameters:
- Reaction Time : 2–4 hours under reflux.
- Catalyst : Benzoyl peroxide (1–5 mol%) enhances chlorination efficiency.
- Solvent Choice : CCl₄ is critical for stabilizing reactive intermediates.
Yield optimization requires stoichiometric control of NCS (2 equivalents) and inert atmosphere conditions to prevent oxidation side reactions .
Q. What spectroscopic and crystallographic techniques confirm stereochemical configuration and purity?
Methodological Answer:
- X-ray Diffraction (XRD) : Essential for resolving the (3E) configuration and verifying the Z-isomer absence. Single-crystal XRD can detect bond angles (e.g., C=N imine bond ~123–125°) and torsion angles distinguishing E/Z isomers .
- NMR : ¹H-NMR reveals deshielded imine protons (δ 8.2–8.5 ppm) and aryl methyl groups (δ 2.3–2.5 ppm). ¹³C-NMR confirms sulfone carbonyls (δ 170–175 ppm) .
- IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1250 cm⁻¹, while C=N stretches occur near 1600 cm⁻¹ .
Q. How can purification methods isolate the (3E) isomer from stereochemical byproducts?
Methodological Answer:
- Recrystallization : Use ethanol or methanol to exploit solubility differences between E and Z isomers. Slow cooling enhances crystal lattice selectivity .
- Chromatography : Normal-phase silica gel (hexane/ethyl acetate, 3:1) separates isomers. Monitor fractions via TLC (Rf ~0.4 for E-isomer) .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use Discovery Studio or AutoDock Vina to model binding to carbonic anhydrase isoforms. Input the minimized structure (DFT-optimized at B3LYP/6-31G* level) and assess binding affinity (ΔG ≤ −8 kcal/mol suggests strong inhibition) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes (RMSD ≤ 2.0 Å indicates stable binding) .
Q. How do substituent variations on the benzothiazine core affect physicochemical properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl at C3): Increase electrophilicity of the sulfone group, enhancing enzyme inhibition (e.g., IC₅₀ ≤ 50 nM for carbonic anhydrase IX) .
- Lipophilic Substituents (e.g., 4-methylbenzyl): Improve membrane permeability (logP ~2.8) but may reduce aqueous solubility (<10 µg/mL) .
- Comparative Studies : Synthesize analogs (e.g., 3-Cl vs. 3-NO₂) and assay via enzyme kinetics (Km/Vmax shifts) or cellular uptake assays (LC-MS quantification) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities >2% skew IC₅₀ values .
- Isomer Cross-Contamination : Re-analyze "inactive" batches via XRD to detect Z-isomer presence .
- Assay Conditions : Standardize pH (7.4 for physiological relevance) and co-solvents (DMSO ≤1% v/v) to minimize false negatives .
Q. What challenges arise in elucidating hydrogen-bonding networks in the crystal structure?
Methodological Answer:
- Network Complexity : The compound’s sulfonyl and imine groups form intermolecular H-bonds (e.g., N–H···O=S, d ≈ 2.8 Å) that stabilize the lattice. Use Mercury CSD software to map interactions .
- Thermal Stability : H-bond strength correlates with melting point (mp 230–235°C). Differential Scanning Calorimetry (DSC) can link decomposition events (Td ~300°C) to H-bond disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
